molecular formula C11H13NO B3045222 4-(2-pyridinyl)Cyclohexanone CAS No. 103319-05-7

4-(2-pyridinyl)Cyclohexanone

Cat. No.: B3045222
CAS No.: 103319-05-7
M. Wt: 175.23 g/mol
InChI Key: BHIIMPOVZNJDSZ-UHFFFAOYSA-N
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Description

4-(2-pyridinyl)Cyclohexanone is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is a cyclohexanone derivative where a pyridinyl group is attached to the fourth position of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-pyridinyl)Cyclohexanone can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-pyridinyl)Cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are employed.

Major Products

    Oxidation: Pyridinecarboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted pyridinyl-cyclohexanone derivatives.

Scientific Research Applications

4-(2-pyridinyl)Cyclohexanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with similar structural features but lacking the pyridinyl group.

    Pyridinecarboxaldehyde: Contains a pyridinyl group but with an aldehyde functional group instead of a ketone.

    Piperidones: Compounds with a similar cyclic structure but with a nitrogen atom in the ring.

Uniqueness

4-(2-pyridinyl)Cyclohexanone is unique due to the presence of both a cyclohexanone ring and a pyridinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-pyridin-2-ylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIIMPOVZNJDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611219
Record name 4-(Pyridin-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103319-05-7
Record name 4-(Pyridin-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-2-yl)cyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-pyridinyl)Cyclohexanone
Reactant of Route 2
4-(2-pyridinyl)Cyclohexanone
Reactant of Route 3
4-(2-pyridinyl)Cyclohexanone
Reactant of Route 4
4-(2-pyridinyl)Cyclohexanone
Reactant of Route 5
4-(2-pyridinyl)Cyclohexanone
Reactant of Route 6
4-(2-pyridinyl)Cyclohexanone

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